molecular formula C7H7ClO2 B13974180 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride CAS No. 84752-05-6

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride

Cat. No.: B13974180
CAS No.: 84752-05-6
M. Wt: 158.58 g/mol
InChI Key: NWTBDWZQXVGZKY-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]hept-2-ene-5-carbonyl chloride is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-oxabicyclo[2.2.1]hept-2-ene-5-carbonyl chloride typically involves the Diels-Alder reaction of furan with olefinic or acetylenic dienophiles . This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 7-oxabicyclo[2.2.1]hept-2-ene-5-carbonyl chloride may involve large-scale Diels-Alder reactions in reactors designed to handle high temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[2.2.1]hept-2-ene-5-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in the formation of amides or esters.

Scientific Research Applications

7-Oxabicyclo[2.2.1]hept-2-ene-5-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-oxabicyclo[2.2.1]hept-2-ene-5-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloride group is replaced by a nucleophile, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: A similar compound with a saturated bicyclic structure.

    7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another related compound with a different functional group.

Uniqueness

7-Oxabicyclo[2.2.1]hept-2-ene-5-carbonyl chloride is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

7-oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTBDWZQXVGZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(C1C(=O)Cl)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517295
Record name 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84752-05-6
Record name 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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